molecular formula C8H4BrF3N2 B1415580 5-Bromo-4-cyano-2-(trifluoromethyl)aniline CAS No. 1805416-60-7

5-Bromo-4-cyano-2-(trifluoromethyl)aniline

Cat. No.: B1415580
CAS No.: 1805416-60-7
M. Wt: 265.03 g/mol
InChI Key: JQOSUMLYCOFGOG-UHFFFAOYSA-N
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Description

5-Bromo-4-cyano-2-(trifluoromethyl)aniline: is an organic compound that belongs to the class of aromatic amines It is characterized by the presence of a bromine atom, a cyano group, and a trifluoromethyl group attached to an aniline ring

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 5-Bromo-4-cyano-2-(trifluoromethyl)aniline typically involves multi-step reactions. One common method includes the bromination of 4-cyano-2-(trifluoromethyl)aniline. The reaction conditions often involve the use of bromine or a brominating agent in the presence of a catalyst under controlled temperature and pressure conditions .

Industrial Production Methods: Industrial production of this compound may involve large-scale bromination processes with optimized reaction conditions to ensure high yield and purity. The use of continuous flow reactors and advanced purification techniques can enhance the efficiency of the production process.

Chemical Reactions Analysis

Types of Reactions: 5-Bromo-4-cyano-2-(trifluoromethyl)aniline undergoes various types of chemical reactions, including:

Common Reagents and Conditions:

Major Products Formed:

  • Substituted anilines
  • Amines
  • Coupled aromatic compounds

Scientific Research Applications

Chemistry: 5-Bromo-4-cyano-2-(trifluoromethyl)aniline is used as a building block in organic synthesis. It is valuable in the preparation of various complex molecules through coupling reactions and other transformations .

Biology and Medicine: This compound is explored for its potential biological activities. It can be used in the synthesis of pharmaceutical intermediates and active pharmaceutical ingredients. Its derivatives may exhibit antimicrobial, antiviral, or anticancer properties .

Industry: In the industrial sector, it is used in the production of specialty chemicals and materials. Its unique chemical structure makes it suitable for applications in agrochemicals, dyes, and polymers .

Mechanism of Action

The mechanism of action of 5-Bromo-4-cyano-2-(trifluoromethyl)aniline depends on its specific application. In biological systems, it may interact with molecular targets such as enzymes or receptors, leading to inhibition or activation of specific pathways. The trifluoromethyl group can enhance the compound’s lipophilicity and metabolic stability, influencing its biological activity .

Comparison with Similar Compounds

  • 4-Bromo-2-(trifluoromethyl)aniline
  • 2-Bromo-5-(trifluoromethyl)aniline
  • 4-Bromo-3-(trifluoromethyl)aniline

Comparison: 5-Bromo-4-cyano-2-(trifluoromethyl)aniline is unique due to the presence of both a cyano group and a trifluoromethyl group on the aniline ring. This combination of functional groups imparts distinct chemical and physical properties, making it more versatile in various applications compared to its analogs .

Properties

IUPAC Name

4-amino-2-bromo-5-(trifluoromethyl)benzonitrile
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H4BrF3N2/c9-6-2-7(14)5(8(10,11)12)1-4(6)3-13/h1-2H,14H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JQOSUMLYCOFGOG-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=C(C(=CC(=C1C(F)(F)F)N)Br)C#N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H4BrF3N2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

265.03 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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